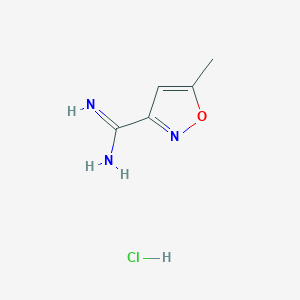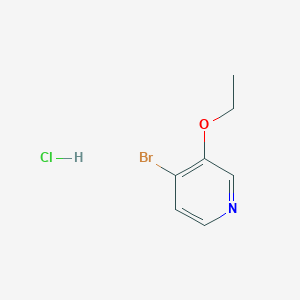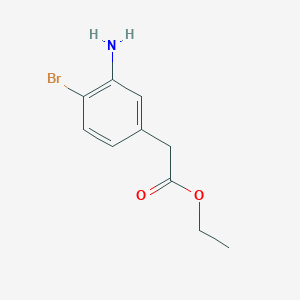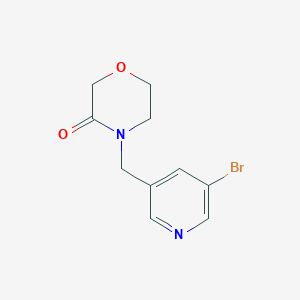![molecular formula C9H9NO2 B6353763 3,7-Dimethylbenzo[d]oxazol-2(3H)-one CAS No. 1267216-41-0](/img/structure/B6353763.png)
3,7-Dimethylbenzo[d]oxazol-2(3H)-one
Overview
Description
3,7-Dimethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The structure of this compound consists of a benzene ring fused with an oxazole ring, with two methyl groups attached at the 3rd and 7th positions.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to interact with various targets such asvoltage-gated sodium channels (VGSCs) and prostaglandin H2 synthase (PGHS) . These targets play crucial roles in cellular signaling and inflammatory responses.
Mode of Action
Benzoxazole derivatives have been suggested to exert their effects viainteraction with VGSCs . This interaction could potentially alter the electrical activity of cells, leading to changes in cellular signaling.
Biochemical Pathways
Benzoxazole derivatives have been associated with theAkt/GSK-3/NF-κB signaling pathway , which plays a significant role in cellular survival, proliferation, and inflammation.
Pharmacokinetics
The compound’s molecular weight of238.28g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500g/mol are generally well-absorbed.
Result of Action
Benzoxazole derivatives have been reported to exhibitanti-inflammatory and antiepileptic effects, suggesting that they may modulate inflammatory responses and neuronal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 2-amino-3,7-dimethylphenol with formic acid or formamide can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of the oxazole ring.
Substitution: Halogenated derivatives or other substituted benzoxazoles.
Scientific Research Applications
3,7-Dimethylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of organic dyes and materials for optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbenzo[d]oxazole-2(3H)-thione
- 2-Substituted benzoxazole derivatives
Comparison
3,7-Dimethylbenzo[d]oxazol-2(3H)-one is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3,7-dimethyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)12-9(11)10(7)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIAJUIQOJZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)


![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)


![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)

